molecular formula C19H16Cl2N2O3 B2811331 N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 478259-45-9

N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2811331
CAS RN: 478259-45-9
M. Wt: 391.25
InChI Key: SIHYBDALADSCLO-UHFFFAOYSA-N
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Description

The compound “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is an organic compound containing several functional groups, including an oxazole ring, a carboxamide group, and methoxy and chloro substituents on phenyl rings. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), two phenyl rings (six-membered carbon rings) with chloro and methoxy substituents, a methyl group attached to the oxazole ring, and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) attached to the oxazole ring .

Scientific Research Applications

Antimicrobial Activity

Research involving structurally related compounds has demonstrated potential antimicrobial properties. For instance, compounds with similar structural features have been synthesized and tested for their efficacy against various bacterial and fungal strains. This suggests that N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide could be explored for its antimicrobial capabilities, given the precedent for such structural motifs exhibiting bioactivity (Desai, Dodiya, & Shihora, 2011).

Synthetic Methodology and Chemical Reactivity

The synthesis and characterization of compounds bearing resemblance to the target molecule have been extensively studied, providing a foundation for understanding the chemical reactivity and potential synthetic routes that could be applicable to this compound. Studies have detailed novel synthetic approaches leading to heterocyclic compounds that could serve as a basis for developing new drugs or materials (Deady & Devine, 2006).

Potential for Biological Activity

The incorporation of chlorophenyl and methoxyphenyl groups, as observed in related molecules, has been linked to significant biological activities, including anticonvulsant and anticancer properties. This implies that further investigation into this compound could unveil potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Radiotracer Applications

Compounds with structural similarities have been utilized in the development of PET radiotracers, highlighting the potential for this compound to be used in medical imaging to study various biological processes and diseases (Katoch-Rouse & Horti, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s impossible to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. This could involve in vitro and in vivo studies to determine if the compound has any interesting or useful biological effects .

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-11-17(18(23-26-11)13-5-3-4-6-14(13)20)19(24)22-10-12-7-8-16(25-2)15(21)9-12/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHYBDALADSCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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